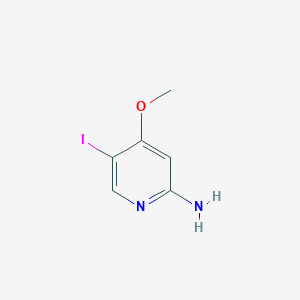
5-Iodo-4-methoxypyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-4-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7IN2O It is a derivative of pyridine, characterized by the presence of iodine and methoxy groups at the 5th and 4th positions, respectively, and an amino group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methoxypyridin-2-amine typically involves the iodination of 4-methoxypyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions, yielding the desired product in moderate to good yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Suzuki cross-coupling reaction makes it a viable option for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to enhance yield and purity.
化学反応の分析
Types of Reactions: 5-Iodo-4-methoxypyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, arylboronic acids, bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and specific pH conditions depending on the reaction.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
5-Iodo-4-methoxypyridin-2-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Iodo-4-methoxypyridin-2-amine is not fully elucidated. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The presence of the iodine and methoxy groups may influence its binding affinity and reactivity with biological molecules, leading to various pharmacological effects .
類似化合物との比較
- 5-Iodo-4-methylpyridin-2-ylamine
- 5-Iodo-3,4-dimethylpyridin-2-amine
- 5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Comparison: Compared to these similar compounds, 5-Iodo-4-methoxypyridin-2-amine is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications .
生物活性
5-Iodo-4-methoxypyridin-2-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol. The presence of an iodine atom and a methoxy group on the pyridine ring contributes to its unique chemical properties, influencing its reactivity and biological interactions.
Biological Activity
Mechanism of Action:
The compound exhibits various biological activities, primarily through its interaction with specific biological targets. It has been studied for its potential as a lead compound in drug development, particularly in the modulation of enzyme activities and receptor interactions.
Key Findings:
- Nitric Oxide Synthase (iNOS) Inhibition:
- Antimicrobial Activity:
- Cytotoxicity Studies:
Synthesis and Experimental Methods
The synthesis of this compound typically involves halogenation reactions on pyridine derivatives. The compound can be synthesized using various methods, including:
- Refluxing 4-methoxypyridin-2-amine with iodine sources under controlled conditions to yield the iodinated product.
Experimental methods used to assess its biological activity include:
- Binding affinity studies to determine interactions with iNOS.
- In vitro assays for evaluating cytotoxic effects on cancer cell lines.
Case Studies
- Inflammatory Disease Model:
- Antimicrobial Efficacy:
Applications
| Application Area | Description |
|---|---|
| Pharmacology | Potential lead compound for anti-inflammatory drugs targeting iNOS. |
| Antimicrobial Research | Development of new antibiotics against resistant bacterial strains. |
| Cancer Therapy | Investigation as a cytotoxic agent in cancer treatment protocols. |
| Chemical Biology | Used as a building block for synthesizing biologically active molecules. |
特性
IUPAC Name |
5-iodo-4-methoxypyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGWTCVCNBZBHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













